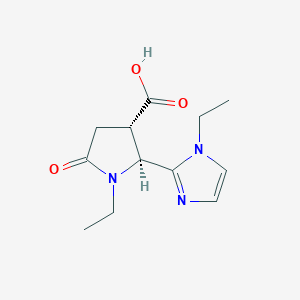

rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans is a complex organic compound characterized by its unique structure, which includes an imidazole ring and a pyrrolidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ethylenediamine in the presence of an acid catalyst.

Formation of the pyrrolidine ring: This involves the cyclization of a suitable precursor, such as a γ-amino acid, under basic conditions.

Coupling of the imidazole and pyrrolidine rings: This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Formation of N-oxides or other oxidized derivatives

Reduction: Formation of reduced imidazole derivatives

Substitution: Formation of substituted imidazole derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's imidazole moiety and carboxylic acid functionality make it a valuable scaffold for drug development. Its applications include:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, structural analogs have shown effectiveness against Gram-positive bacteria, making them candidates for further development as antibiotics .

- Neuroprotective Effects : Research suggests that compounds with similar structures can cross the blood-brain barrier and may provide neuroprotective effects against oxidative stress, which is relevant in neurodegenerative diseases .

Organic Synthesis

In organic chemistry, rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid serves as a critical intermediate in synthesizing more complex molecules:

- Chiral Auxiliary : Its chiral nature allows it to act as a chiral auxiliary in asymmetric synthesis, facilitating the formation of other chiral compounds with high enantiomeric purity .

Biological Research

The compound's interactions with biological systems are of significant interest:

- Enzyme Studies : It can be utilized as a substrate in enzyme-catalyzed reactions to investigate metabolic pathways and enzyme mechanisms .

Case Study 1: Antimicrobial Properties

A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of various pyrrolidine derivatives, including rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid. The results indicated that specific modifications to the imidazole ring enhanced the compound's activity against resistant strains of bacteria .

Case Study 2: Neuroprotective Potential

Research conducted at a leading university explored the neuroprotective effects of this compound in models of oxidative stress. The findings demonstrated that it could reduce neuronal cell death and inflammation markers, suggesting potential therapeutic applications in treating neurodegenerative disorders like Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The pyrrolidine ring may interact with biological membranes or proteins, affecting their function.

Comparación Con Compuestos Similares

Similar Compounds

- rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde

- rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride

Uniqueness

rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans is unique due to its specific combination of an imidazole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Actividad Biológica

The compound rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans is a novel chemical entity with potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H17N3O3 with a molecular weight of approximately 251.2817 g/mol. The structure features a pyrrolidine ring, an imidazole moiety, and a carboxylic acid functional group, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. In vitro tests using the A549 human lung adenocarcinoma model revealed that certain derivatives, including those structurally similar to rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, can reduce cell viability effectively.

Key Findings:

- Cell Viability Assays : Compounds were tested at a concentration of 100 µM for 24 hours. The MTT assay indicated a reduction in A549 cell viability to approximately 66% with some derivatives showing enhanced activity compared to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The antimicrobial properties of rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid have also been explored. It has shown promising activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens.

Study Insights:

- Pathogen Testing : The compound was tested against various strains including methicillin-resistant Staphylococcus aureus (MRSA). Results indicated significant antimicrobial activity, suggesting its potential as a scaffold for developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine derivatives appears to be influenced by the structural components of the molecule. Variations in substituents on the imidazole and pyrrolidine rings have been correlated with changes in both anticancer and antimicrobial efficacy.

Observations:

- Substituent Effects : Compounds with free amino groups exhibited greater anticancer activity compared to those with acetylamino fragments.

- Cytotoxicity : While some compounds showed potent anticancer effects, they also demonstrated cytotoxicity towards non-cancerous cells, necessitating further optimization to enhance selectivity .

Propiedades

IUPAC Name |

(2S,3S)-1-ethyl-2-(1-ethylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-3-14-6-5-13-11(14)10-8(12(17)18)7-9(16)15(10)4-2/h5-6,8,10H,3-4,7H2,1-2H3,(H,17,18)/t8-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLNSCXMPYPORL-WPRPVWTQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C2C(CC(=O)N2CC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=CN=C1[C@@H]2[C@H](CC(=O)N2CC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.